REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])([CH3:3])[CH3:2].C(N(CC)CC)C.[C:18](Cl)(=[O:20])[CH3:19].O>C(OCC)(=O)C>[C:18]([O:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[CH:1]([CH3:3])[CH3:2])(=[O:20])[CH3:19]
|
Name
|
|
Quantity
|
5 kg
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
20.8 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
4.48 kg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.15 kg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
12 L
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
is complete stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This solution is cooled to -12°
|
Type
|
CUSTOM
|
Details
|
the temperature below -10°
|
Type
|
CUSTOM
|
Details
|
Triethylamine hydrochloride precipitates immediately
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
a solid mass is formed
|
Type
|
CUSTOM
|
Details
|
After separation of the layers the organic layer
|
Type
|
WASH
|
Details
|
is further washed with water (2×12 L)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo (50°, 2 Torr)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=C(C=CC=C1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |